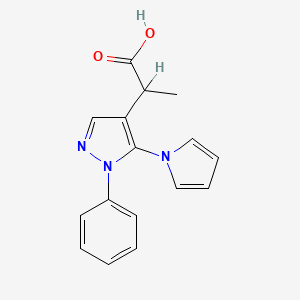
alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid (AMPP) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
AMPP has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₅N₃O₂
- Molecular Weight : 281.31 g/mol
- CAS Number : 116834-27-6
The compound features a pyrazole ring substituted with a phenyl group, a pyrrole moiety, and an acetic acid functional group. This unique structure contributes to its solubility and bioavailability, enhancing its pharmacological profile compared to simpler analogs .
Biological Activities
AMPP exhibits a range of biological activities that are characteristic of pyrazole derivatives:
Anti-inflammatory Activity
Research indicates that pyrazole compounds, including AMPP, have anti-inflammatory properties. For instance, structural modifications in related compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Properties
Studies have demonstrated that AMPP can inhibit the proliferation of various cancer cell lines. Specifically, compounds with similar structures have shown promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
Analgesic and Antidepressant Potential
Some studies suggest that pyrazole derivatives can exhibit analgesic and antidepressant effects, although specific data on AMPP is still emerging .
Synthesis Pathways
The synthesis of AMPP typically involves multi-step reactions that may vary based on desired yields and substituents on the pyrazole ring. Common methods include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
- Substitution Reactions : Introducing phenyl and pyrrole groups through electrophilic aromatic substitution.
- Acetic Acid Functionalization : Incorporating the acetic acid moiety to enhance solubility and biological activity .
Case Studies and Research Findings
Recent studies highlight the importance of structure-activity relationships (SAR) in optimizing the pharmacological properties of AMPP:
| Compound | Biological Activity | Reference |
|---|---|---|
| Methyl 3-amino-5-(2-nitrophenyl)pyrazole | Antiproliferative against HepG2 | |
| 4-Aminoantipyrine | Analgesic effects | |
| 5-Methyl-1-phenyloxazole | Anti-inflammatory |
In one notable study, derivatives were tested for their ability to inhibit tumor growth in chick chorioallantoic membrane assays, demonstrating significant antiangiogenic properties .
Properties
CAS No. |
116834-27-6 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H15N3O2/c1-12(16(20)21)14-11-17-19(13-7-3-2-4-8-13)15(14)18-9-5-6-10-18/h2-12H,1H3,(H,20,21) |
InChI Key |
CYELEOGKEPKXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















